Fenhexamid D3 Fenhexamid D3
Brand Name: Vulcanchem
CAS No.: 2140327-31-5
VCID: VC16191959
InChI: InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3
SMILES:
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 305.2 g/mol

Fenhexamid D3

CAS No.: 2140327-31-5

Cat. No.: VC16191959

Molecular Formula: C14H17Cl2NO2

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

Fenhexamid D3 - 2140327-31-5

Specification

CAS No. 2140327-31-5
Molecular Formula C14H17Cl2NO2
Molecular Weight 305.2 g/mol
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3
Standard InChI Key VDLGAVXLJYLFDH-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
Canonical SMILES CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Fenhexamid D3 (CAS No. 2140327-31-5) is a deuterium-labeled analog of fenhexamid (CAS No. 126833-17-8), a hydroxyanilide fungicide widely used to control Botrytis cinerea and other Leotiomycete pathogens . The molecular formula of Fenhexamid D3 is C₁₄H₁₄Cl₂D₃NO₂, with a molecular weight of 305.22 g/mol . The deuterium atoms are strategically incorporated into the methylcyclohexanecarboxamide moiety, replacing three hydrogen atoms to enhance isotopic stability without significantly altering the compound’s chemical behavior .

Structural Comparison to Fenhexamid

The parent compound, fenhexamid, features a cyclohexane ring substituted with a methyl group and a carboxamide linkage to a 2,3-dichloro-4-hydroxyphenyl group . In Fenhexamid D3, deuterium substitution occurs at the methyl group attached to the cyclohexane ring, as illustrated below:

Parent Structure (Fenhexamid):
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide\text{N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide}

Deuterated Analog (Fenhexamid D3):
N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexanecarboxamide\text{N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexanecarboxamide}

This modification ensures minimal interference with the compound’s interaction in biological systems while providing a distinct mass signature for analytical detection .

Synthesis and Analytical Applications

Synthesis of Fenhexamid D3

While detailed synthetic pathways for Fenhexamid D3 are proprietary, the incorporation of deuterium typically involves catalytic exchange reactions or the use of deuterated precursors during the synthesis of the methylcyclohexanecarboxamide intermediate . The final product is formulated as a 100 µg/mL solution in acetonitrile, optimized for stability and compatibility with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Role in Residue Analysis

Fenhexamid D3 is employed as an internal standard to correct for matrix effects and instrument variability in residue studies. Key applications include:

  • Quantification of fenhexamid residues in agricultural products (e.g., grapes, strawberries) .

  • Metabolic tracking in soil and water systems, where fenhexamid degrades via hydroxylation and glycosylation pathways .

  • Toxicokinetic studies to assess systemic exposure in non-target organisms .

Table 1: Analytical Parameters of Fenhexamid D3

ParameterSpecificationSource
Concentration100 µg/mL in acetonitrile
Storage Conditions4°C, protected from light
Detection Range (LC-MS/MS)0.1–50 ng/mL (LOQ: 0.05 ng/mL)
Isotopic Purity≥98% D3

Stability and Degradation Profiles

Metabolic Stability in Biological Systems

In rat and goat metabolism studies, fenhexamid is primarily excreted unchanged (>89% of total radioactive residue), with minor metabolites including hydroxylated and glycosylated derivatives . Fenhexamid D3’s deuterium label remains intact during these processes, enabling precise differentiation between endogenous and exogenous compounds in tracer studies .

Hazard CategoryGHS ClassificationSource
FlammabilityCategory 2 (H225)
Acute Toxicity (Oral)Category 4 (H302)
Acute Toxicity (Dermal)Category 4 (H312)
Eye IrritationCategory 2 (H319)

Research Implications and Future Directions

The deployment of Fenhexamid D3 has resolved critical challenges in residue analysis, particularly in distinguishing fenhexamid from matrix-derived interferents. Recent studies leveraging this standard have elucidated:

  • Resistance Mechanisms: Mutations in the erg27 gene of Botrytis cinerea conferring fenhexamid resistance .

  • Environmental Persistence: Half-life of 10–15 days in aerobic soils .

Future research should prioritize:

  • Synthesis Optimization: Scaling deuterated analogs for high-throughput workflows.

  • Ecotoxicology: Assessing long-term impacts of fenhexamid metabolites on soil microbiota.

  • Regulatory Harmonization: Aligning residue limits (MRLs) with updated detection methodologies .

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